(4-fluorotetrahydro-2H-pyran-4-yl)methanamine
Overview
Description
“(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 . It is also known by other synonyms such as “4-AMinoMethyl-4-fluoro-tetrahydro-2H-pyran” and "(4-fluorooxan-4-yl)methanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms. One of the carbon atoms is substituted with a fluorine atom and a methanamine group .Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 184.0±25.0 °C and a predicted density of 1.06±0.1 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Transformations
The compound (4-fluorotetrahydro-2H-pyran-4-yl)methanamine has been used in various synthesis processes. For example, Arutyunyan et al. (2012) detailed the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, involving the reaction of a similar compound, 2,2-dimethyltetrahydro-2H-pyran-4-one, with aqueous methanamine, followed by various chemical transformations (Arutyunyan et al., 2012).
Condensation Reactions
Aghekyan et al. (2018) conducted research on the condensation of nonaromatic amines with derivatives of this compound, leading to the formation of various N,N'-disubstituted oxamides and succinamides (Aghekyan et al., 2018).
Biased Agonists in Pharmacology
Sniecikowska et al. (2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, related to this compound, as "biased agonists" of serotonin 5-HT1A receptors, indicating potential applications in antidepressant drug development (Sniecikowska et al., 2019).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) synthesized Iron(III) complexes involving derivatives of this compound for use in photocytotoxicity and cellular imaging, highlighting its potential applications in medical research and therapeutic interventions (Basu et al., 2014).
Molecular Conformations Study
Tsipis (2022) conducted a study on the conformational behavior of amino substituents in 2-amino-2-fluorotetrahydro-2H-pyrans, similar to this compound, employing computational methods to understand their molecular conformations (Tsipis, 2022).
Safety and Hazards
The safety information for “(4-fluorotetrahydro-2H-pyran-4-yl)methanamine” indicates that it has the GHS07 hazard classification . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(4-fluorooxan-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAYDVVDQZEUIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676815 | |
Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228875-13-5 | |
Record name | 1-(4-Fluorooxan-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.